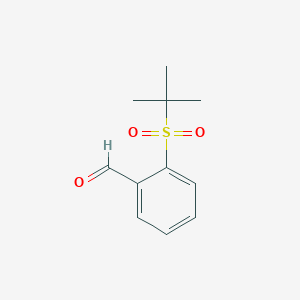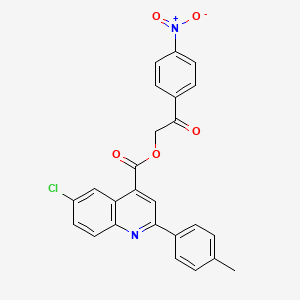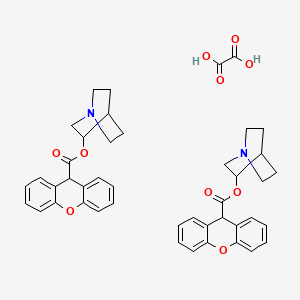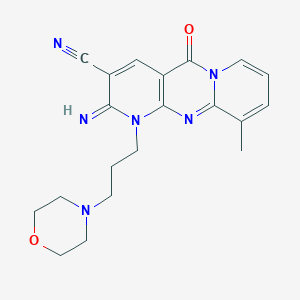![molecular formula C16H12BrFN4OS B12051862 4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 478257-44-2](/img/structure/B12051862.png)
4-{[(E)-(5-bromo-2-fluorophenyl)methylidene]amino}-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[(E)-(5-ブロモ-2-フルオロフェニル)メチリデン]アミノ}-5-(2-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールは、トリアゾール誘導体のクラスに属する複雑な有機化合物です。
準備方法
合成経路と反応条件
4-{[(E)-(5-ブロモ-2-フルオロフェニル)メチリデン]アミノ}-5-(2-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールの合成は、通常、複数ステップのプロセスで行われます。
トリアゾール環の形成: 最初のステップでは、適切なヒドラジン誘導体を二硫化炭素と環化させ、その後、ヒドラジン水和物と反応させて1,2,4-トリアゾールコアを形成します。
置換反応: 次に、トリアゾール環は、5-ブロモ-2-フルオロベンズアルデヒドを用いて、シッフ塩基形成反応により官能化されます。この反応では、アルデヒド基がトリアゾール環上のアミノ基と反応します。
最終的な官能化:
工業的生産方法
この化合物の工業的生産は、同様の合成経路を用いる可能性が高いですが、大規模生産向けに最適化されています。これには、反応効率と収率を高めるための連続フローリアクターの使用、ならびに再結晶やクロマトグラフィーなどの堅牢な精製技術の実装が含まれ、最終生成物の高純度が保証されます。
化学反応の分析
反応の種類
酸化: 化合物中のチオール基は、酸化されてジスルフィドを形成することができます。
還元: イミン基(シッフ塩基)は、対応するアミンに還元することができます。
置換: 芳香族環は、ハロゲン化やニトロ化などの求電子置換反応を受けることができます。
一般的な試薬と条件
酸化: 塩基の存在下で過酸化水素またはヨウ素。
還元: 水素化ホウ素ナトリウムまたは水素化リチウムアルミニウム。
置換: 臭素などのハロゲン化剤または硝酸などのニトロ化剤。
形成される主要な生成物
酸化: ジスルフィド。
還元: アミン。
置換: 元の化合物のハロゲン化またはニトロ化誘導体。
科学的研究の応用
化学
化学において、この化合物は、より複雑な分子の合成のためのビルディングブロックとして使用されます。その独特の構造により、さまざまな修飾が可能になり、有機合成において汎用性の高い中間体となっています。
生物学
生物学研究では、この化合物は、酵素阻害剤としての可能性について研究されてきました。特定の酵素と相互作用する能力から、薬剤開発の候補となっています。
医学
医薬品化学では、この化合物の誘導体は、特に抗菌剤や抗癌剤として、潜在的な治療効果について研究されています。トリアゾール環の存在は、生物活性を高めることが知られています。
工業
工業部門では、この化合物は、熱安定性に優れたポリマーや独自の電子特性を持つポリマーなど、特定の特性を持つ新素材の開発に使用することができます。
作用機序
4-{[(E)-(5-ブロモ-2-フルオロフェニル)メチリデン]アミノ}-5-(2-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールがその効果を発揮する機序は、主に生物学的標的との相互作用によるものです。この化合物は、特定の酵素や受容体に結合し、その活性を阻害することができます。この相互作用には、多くの場合、酵素または受容体の活性部位との水素結合と疎水性相互作用の形成が関与し、その活性の低下につながります。
類似化合物との比較
類似化合物
- 4-{[(E)-(5-クロロ-2-フルオロフェニル)メチリデン]アミノ}-5-(2-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオール
- 4-{[(E)-(5-ブロモ-2-クロロフェニル)メチリデン]アミノ}-5-(2-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオール
独自性
4-{[(E)-(5-ブロモ-2-フルオロフェニル)メチリデン]アミノ}-5-(2-メトキシフェニル)-4H-1,2,4-トリアゾール-3-チオールの独自性は、その特定の置換パターンにあり、これが独自の電子特性と立体特性を付与します。これらの特性は、その反応性と生物学的標的との相互作用に大きく影響を与える可能性があり、さまざまな用途において貴重な化合物となっています。
特性
CAS番号 |
478257-44-2 |
|---|---|
分子式 |
C16H12BrFN4OS |
分子量 |
407.3 g/mol |
IUPAC名 |
4-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]-3-(2-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H12BrFN4OS/c1-23-14-5-3-2-4-12(14)15-20-21-16(24)22(15)19-9-10-8-11(17)6-7-13(10)18/h2-9H,1H3,(H,21,24)/b19-9+ |
InChIキー |
PBGNYMALTVTOHS-DJKKODMXSA-N |
異性体SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=C(C=CC(=C3)Br)F |
正規SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=C(C=CC(=C3)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)




![(5Z)-5-[(3-{4-[(4-fluorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylene]-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12051799.png)
![2-amino-4-benzyl-7-methyl-5-oxo-6-(pyridin-3-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12051800.png)


![N-(4-chloro-2-methylphenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]sulfanyl}acetamide](/img/structure/B12051841.png)

![7-Hydroxy-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12051845.png)

